molecular formula C13H15N B14347569 3-(2,3-Dimethylbut-2-en-1-yl)benzonitrile CAS No. 92756-72-4

3-(2,3-Dimethylbut-2-en-1-yl)benzonitrile

Cat. No.: B14347569
CAS No.: 92756-72-4
M. Wt: 185.26 g/mol
InChI Key: DHRFEZAQGLOVEY-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylbut-2-en-1-yl)benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a 2,3-dimethylbut-2-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylbut-2-en-1-yl)benzonitrile typically involves the reaction of 2,3-dimethylbut-2-en-1-yl halides with benzonitrile under specific conditions. One common method is the nucleophilic substitution reaction where the halide group is replaced by the benzonitrile group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency and purity, often involving the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylbut-2-en-1-yl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzylic position is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Products include benzoic acid derivatives.

    Reduction: Primary amines are formed.

    Substitution: Various substituted benzonitriles are produced.

Scientific Research Applications

3-(2,3-Dimethylbut-2-en-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylbut-2-en-1-yl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylbut-2-en-1-ol
  • Benzoic acid, 3,3-dimethylbut-2-yl ester

Uniqueness

3-(2,3-Dimethylbut-2-en-1-yl)benzonitrile is unique due to the presence of both a benzonitrile group and a 2,3-dimethylbut-2-en-1-yl chain, which imparts distinct chemical and physical properties

Properties

CAS No.

92756-72-4

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

3-(2,3-dimethylbut-2-enyl)benzonitrile

InChI

InChI=1S/C13H15N/c1-10(2)11(3)7-12-5-4-6-13(8-12)9-14/h4-6,8H,7H2,1-3H3

InChI Key

DHRFEZAQGLOVEY-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)CC1=CC(=CC=C1)C#N)C

Origin of Product

United States

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